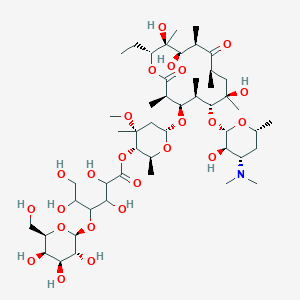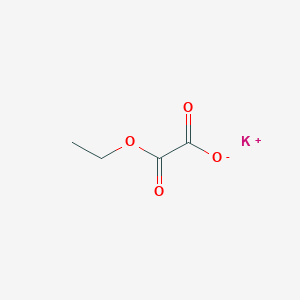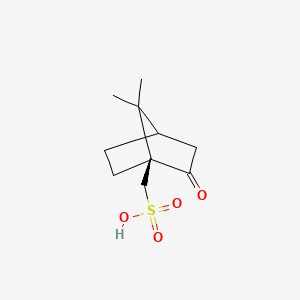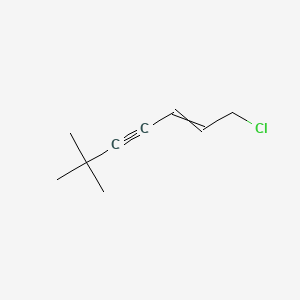![molecular formula C12H9O2P B7805137 Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)
Benzo[c][2,1]benzoxaphosphinine 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][2,1]benzoxaphosphinine 6-oxide is a phosphorus-containing heterocyclic compound known for its flame-retardant properties. It is often used in the synthesis of various flame-retardant materials due to its ability to enhance thermal stability and reduce flammability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][2,1]benzoxaphosphinine 6-oxide typically involves the reaction of phosphorus trichloride with a suitable aromatic compound under controlled conditions. One common method involves the reaction of phosphorus trichloride with 2-hydroxybiphenyl in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[c][2,1]benzoxaphosphinine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzo[c][2,1]benzoxaphosphinine 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flame-retardant materials and polymers.
Biology: Investigated for its potential use in biological systems due to its phosphorus content.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism by which Benzo[c][2,1]benzoxaphosphinine 6-oxide exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This char layer acts as a barrier, preventing the spread of flames and reducing heat release. The compound also releases phosphorus-containing radicals that interfere with the combustion process, further enhancing its flame-retardant properties.
Comparación Con Compuestos Similares
- 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide
- 6-oxide-6H-dibenz[c,e][1,2]oxaphosphorin
Comparison: Benzo[c][2,1]benzoxaphosphinine 6-oxide is unique due to its specific structure, which provides enhanced thermal stability and flame-retardant properties compared to similar compounds. Its ability to form a stable char layer and release phosphorus-containing radicals makes it more effective in flame retardancy applications.
Propiedades
IUPAC Name |
benzo[c][2,1]benzoxaphosphinine 6-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O2P/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQRUYIOTHNGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35948-25-5 |
Source


|
| Record name | 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35948-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B7805073.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;dihydrochloride](/img/structure/B7805080.png)
![(15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B7805081.png)










